Lipophilicity (XLogP3) vs. 4-Methyl Analog
The target compound exhibits a computed XLogP3 of 2.7, whereas the 4‑methyl analog (3‑(2‑cyclopentylethyl)‑4‑methyl‑1H‑pyrazol‑5‑amine, CAS 1187348‑87‑3) shows an XLogP3 of 3.1 [1]. This 0.4 log unit increase in lipophilicity for the methylated derivative is large enough to affect membrane permeability and CYP450 binding in early‑stage screening, making the target compound preferable when lower lipophilicity and higher aqueous solubility are desired [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 3-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-5-amine (CAS 1187348-87-3): XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = +0.4 (more lipophilic) for the 4-methyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release) [1] |
Why This Matters
A lower XLogP3 translates into better compliance with Lipinski's Rule of Five, reducing the risk of poor oral absorption and high metabolic clearance in downstream lead optimization.
- [1] PubChem. (2025). Computed Properties for CID 43115674 and CID 43157730. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. doi:10.1517/17460441003605098 View Source
